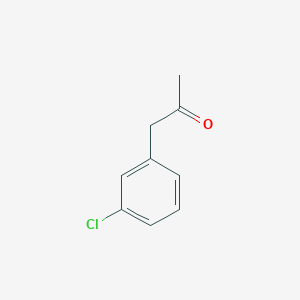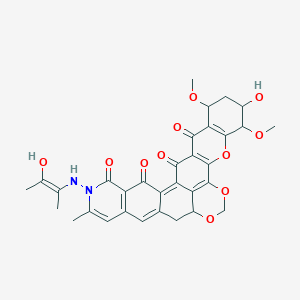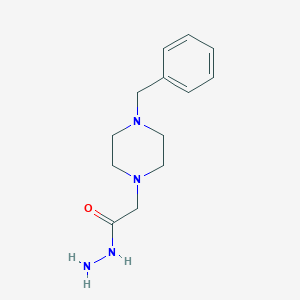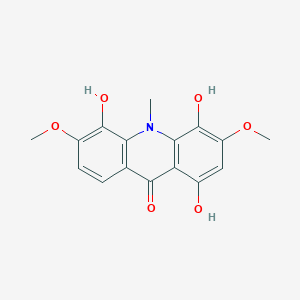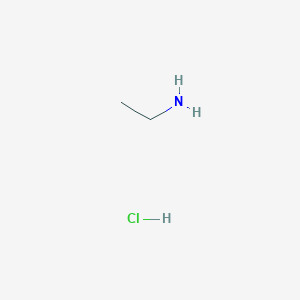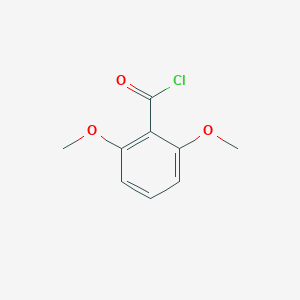
2,6-二甲氧基苯甲酰氯
描述
2,6-Dimethoxybenzoyl chloride is a technical grade compound with the linear formula (CH3O)2C6H3COCl . It has a molecular weight of 200.62 .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxybenzoyl chloride consists of a benzene ring substituted with two methoxy groups and one benzoyl chloride group . The InChI string isInChI=1S/C9H9ClO3/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3 . Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Dimethoxybenzoyl chloride are not available, benzoyl chlorides are generally reactive and can participate in various organic reactions, such as acylation .Physical And Chemical Properties Analysis
2,6-Dimethoxybenzoyl chloride has a molecular weight of 200.62 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 306.7±22.0 °C at 760 mmHg, and a flash point of 134.1±21.3 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .科学研究应用
Pharmaceutical Synthesis
2,6-Dimethoxybenzoyl chloride: is utilized in the synthesis of various pharmaceutical compounds. It serves as an intermediate in the production of 2,6-dimethoxyphenylpenicillin , an antibiotic that belongs to the penicillin class . This showcases its role in creating life-saving drugs.
Organic Synthesis
In organic chemistry, this compound is employed in the synthesis of complex molecules. For instance, it’s used in the monoesterification of dibenzyl tartrate, a reaction that is part of a broader synthetic pathway in creating chiral molecules for research purposes .
Material Science
The chloride is instrumental in material science, particularly in the development of new materials with specific properties. It has been used in the preparation of didechloro-OO-dimethylpyoluteorin , a compound with potential applications in material sciences .
Analytical Chemistry
In analytical chemistry, 2,6-Dimethoxybenzoyl chloride is a reagent that can be used to modify other compounds, thereby changing their physical or chemical properties to make them more detectable or quantifiable in analytical procedures .
Biochemistry
The compound finds applications in biochemistry, particularly in the study of enzyme reactions and metabolic pathways. It is used to synthesize benzamide compounds, which are then tested for their antioxidant and antibacterial activities, contributing to the understanding of biochemical processes .
Industrial Applications
2,6-Dimethoxybenzoyl chloride: is also used in various industrial applications. It serves as a starting material or intermediate in the synthesis of chemicals that are used in the plastic, rubber, and paper industries, as well as in agriculture .
安全和危害
作用机制
Target of Action
2,6-Dimethoxybenzoyl chloride is a chemical compound used in the synthesis of various pharmaceuticals . .
Mode of Action
The mode of action of 2,6-Dimethoxybenzoyl chloride is primarily through its role as a reagent in chemical reactions. It is used in the synthesis of other compounds, such as 2,6-dimethoxyphenylpenicillin . The exact interaction with its targets and the resulting changes depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
The biochemical pathways affected by 2,6-Dimethoxybenzoyl chloride are related to the compounds it helps synthesize. For example, in the synthesis of 2,6-dimethoxyphenylpenicillin, it may affect the biochemical pathways related to the action of penicillin . The downstream effects would be dependent on the specific role of the synthesized compound in biological systems.
Result of Action
The molecular and cellular effects of 2,6-Dimethoxybenzoyl chloride’s action are primarily seen in the properties of the compounds it helps synthesize. For instance, 2,6-dimethoxyphenylpenicillin, one of the compounds it can help produce, would have the antibiotic effects associated with penicillin .
Action Environment
The action, efficacy, and stability of 2,6-Dimethoxybenzoyl chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. These factors can affect the efficiency of the reactions it is involved in and the yield of the desired product .
属性
IUPAC Name |
2,6-dimethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXRPDJVAUCBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062099 | |
| Record name | Benzoyl chloride, 2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxybenzoyl chloride | |
CAS RN |
1989-53-3 | |
| Record name | 2,6-Dimethoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1989-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxybenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001989533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 2,6-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHOXYBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VD6YG0B0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a common synthetic application of 2,6-Dimethoxybenzoyl chloride?
A1: 2,6-Dimethoxybenzoyl chloride is often used as a reagent in Friedel-Crafts acylation reactions. This reaction is particularly useful for synthesizing substituted aromatic ketones. For instance, reacting 2,6-Dimethoxybenzoyl chloride with pyrrole under Friedel-Crafts conditions yields 2-(2',6'-dimethoxybenzoyl)pyrrole, a crucial intermediate in the synthesis of the antibiotic pyoluteorin. [, ]
Q2: Are there any challenges in using 2,6-Dimethoxybenzoyl chloride in Friedel-Crafts reactions?
A2: Yes, the presence of the two methoxy groups at the 2 and 6 positions of the benzene ring introduces significant steric hindrance. This hindrance can impact the reaction yield and regioselectivity. For example, during the Friedel-Crafts reaction of 2,6-Dimethoxybenzoyl chloride with pyrrole, a product of beta substitution was observed alongside the desired alpha-substituted product. [] Additionally, anomalous Friedel–Crafts reactions have been observed, leading to unexpected byproducts. []
Q3: Beyond pyrrole, what other compounds have been reacted with 2,6-Dimethoxybenzoyl chloride?
A3: Research shows its use with various reagents, including alkynes, to synthesize 2,3-disubstituted chromen-4-one derivatives. This one-pot domino reaction involves a Friedel-Crafts acylation followed by annulation. []
Q4: Can 2,6-Dimethoxybenzoyl chloride be used to synthesize sterically hindered molecules?
A4: While the steric hindrance of 2,6-Dimethoxybenzoyl chloride can pose challenges, it has been successfully employed in synthesizing highly hindered aryl ketones. Researchers achieved this by reacting it with various organozinc reagents in the presence of a nickel catalyst. []
Q5: Are there alternative methods for synthesizing hindered aryl ketones using 2,6-Dimethoxybenzoyl chloride?
A5: Yes, studies have explored indium-mediated aroylation reactions. These reactions involve arylstannanes and 2,6-Dimethoxybenzoyl chloride and have proven effective in preparing sterically hindered benzophenones. The efficiency of this reaction is influenced by the electronic properties and positions of substituents on the reacting molecules. []
Q6: Has 2,6-Dimethoxybenzoyl chloride been used in the synthesis of biologically active compounds beyond pyoluteorin?
A6: Yes, it serves as a key building block in synthesizing radiolabeled raclopride, a potent dopamine-D2 receptor ligand. This synthesis involves coupling 2,6-Dimethoxybenzoyl chloride with a pyrrolidine derivative, followed by demethylation and radiolabeling steps. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

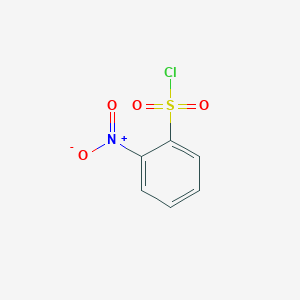

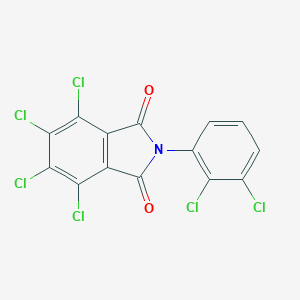
![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)
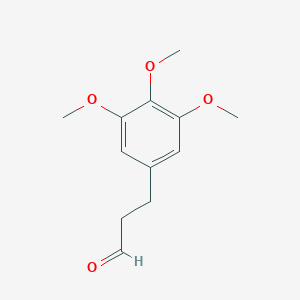
![Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B45333.png)
